Caramiphen Hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

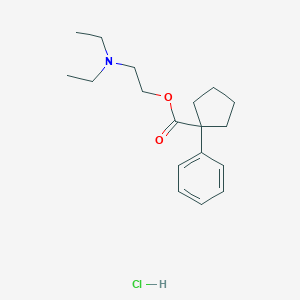

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPNXGNOIBYHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154544 |

Source

|

| Record name | Caramiphen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-85-9 |

Source

|

| Record name | Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caramiphen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caramiphen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caramiphen hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAMIPHEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Caramiphen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Caramiphen Hydrochloride, an anticholinergic and antitussive agent. The document details the necessary precursors, reaction mechanisms, and experimental protocols. Quantitative data is summarized in tables for comparative analysis, and reaction workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic process.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be logically divided into three core stages:

-

Synthesis of the Carboxylic Acid Moiety: Preparation of 1-phenylcyclopentanecarboxylic acid, which forms the structural backbone of the final molecule.

-

Synthesis of the Amino Alcohol Moiety: Preparation of 2-(diethylamino)ethyl chloride hydrochloride, which provides the ester side chain.

-

Esterification and Salt Formation: The coupling of the two primary moieties through an ester linkage, followed by the formation of the hydrochloride salt to yield the final active pharmaceutical ingredient (API).

This guide will elaborate on each stage, providing detailed experimental procedures and relevant quantitative data.

Stage 1: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

The synthesis of 1-phenylcyclopentanecarboxylic acid is efficiently achieved through a two-step process involving the alkylation of phenylacetonitrile (B145931) followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

This step involves the phase-transfer-catalyzed alkylation of phenylacetonitrile with 1,4-dibromobutane.

-

Reaction: A mixture of phenylacetonitrile, 1,4-dibromobutane, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a strong aqueous base (e.g., sodium hydroxide) in an organic solvent (e.g., benzene (B151609) or toluene) is vigorously stirred.

-

Temperature: The reaction is typically maintained at a moderately elevated temperature (e.g., 40-50°C).

-

Work-up: Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The nitrile intermediate is hydrolyzed under acidic conditions to yield the carboxylic acid.

-

Reaction: 1-Phenylcyclopentanecarbonitrile is heated in a mixture of a strong acid (e.g., sulfuric acid) and water.

-

Temperature: The hydrolysis requires elevated temperatures, typically refluxing conditions.

-

Work-up: After cooling, the product crystallizes and is collected by filtration. It can be further purified by recrystallization.

Data Presentation

| Parameter | Step 1: Alkylation | Step 2: Hydrolysis |

| Key Reagents | Phenylacetonitrile, 1,4-dibromobutane, NaOH, Benzyltriethylammonium chloride | 1-Phenylcyclopentanecarbonitrile, H₂SO₄, H₂O |

| Solvent | Benzene or Toluene | Water |

| Temperature | 40-50°C | Reflux |

| Reaction Time | ~2 hours | Variable (monitored for completion) |

| Typical Yield | High | High |

Logical Workflow

Caramiphen Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride is a synthetic compound recognized for its antimuscarinic and anticholinergic properties. It also exhibits antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, contributing to its complex pharmacological profile. This document provides an in-depth overview of the chemical and structural properties of Caramiphen Hydrochloride, intended to serve as a technical resource for professionals in research and drug development. Key physicochemical data are presented in a structured format, and general methodologies for their determination are described. Furthermore, a visualization of its primary mechanisms of action is provided to illustrate its interaction with key signaling pathways.

Chemical Structure and Identification

This compound is the hydrochloride salt of Caramiphen. Structurally, it is an ester of 1-phenylcyclopentanecarboxylic acid and 2-(diethylamino)ethanol.

-

IUPAC Name: 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride[1][2]

-

Synonyms: Caramiphenium chloride salt, Panparnit, G 2747, 2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride

-

SMILES String: CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental to its formulation, delivery, and interaction with biological systems.

Table 1: General Physicochemical Data

| Property | Value |

| Appearance | White to beige solid powder |

| Melting Point | 145-146 °C |

| Storage | 2-8°C, dry, dark |

Table 2: Molecular and Solubility Data

| Property | Value |

| Molecular Weight | 325.87 g/mol [4][5] |

| Exact Mass | 325.1809 Da[2] |

| Water Solubility | ≥5 mg/mL[4] |

| Other Solubilities | Soluble in DMSO[2] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standard analytical chemistry techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[2][7] The tube is sealed at one end.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]

-

Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[4][8]

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range indicates the melting point. A narrow range (0.5-1.0 °C) is characteristic of a pure compound.[4]

Solubility Determination

Solubility is quantified as the concentration of a solute in a saturated solution with a specific solvent at a given temperature.[9]

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, DMSO) in a sealed container.

-

Saturation: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative spectroscopy.

-

Expression of Results: Solubility is typically expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).[9]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products.[3][5]

-

System Setup: An HPLC system equipped with a suitable pump, autosampler, column oven, and a detector (typically a photodiode array (PDA) or UV detector) is used.[3]

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly employed for molecules like Caramiphen.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: A typical flow rate is set (e.g., 1.0 mL/min).

-

Detection: The detector wavelength is set to a value where this compound exhibits strong absorbance.

-

-

Sample Preparation: A standard solution of known concentration and a solution of the test sample are prepared in a suitable solvent.

-

Analysis: The solutions are injected into the HPLC system. The resulting chromatogram shows peaks corresponding to Caramiphen and any impurities.

-

Quantification: The purity is calculated by determining the area of the main drug peak as a percentage of the total area of all peaks in the chromatogram.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms of action. It is primarily known as an antimuscarinic agent , blocking the action of acetylcholine (B1216132) at muscarinic receptors. Additionally, it functions as a non-competitive NMDA receptor antagonist and modulates GABA-A receptor activity, which contributes to its anticonvulsant properties.[10][11]

Caption: Multi-target mechanism of action for this compound.

References

- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 2. chm.uri.edu [chm.uri.edu]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. moravek.com [moravek.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Caramiphen Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Caramiphen (B1668299) hydrochloride is a compound with a multifaceted pharmacological profile, initially recognized for its anticholinergic properties and use as an antitussive and anti-Parkinsonian agent.[1][2] Subsequent research has unveiled a more complex mechanism of action, encompassing interactions with glutamatergic and GABAergic systems, as well as sigma receptors. This guide provides a detailed examination of the molecular mechanisms underlying Caramiphen's effects, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacological Profile: A Multi-Target Agent

Caramiphen's therapeutic and neuroprotective effects stem from its ability to modulate multiple key neurotransmitter systems. Its primary mechanisms of action are:

-

Muscarinic Acetylcholine (B1216132) Receptor Antagonism: It acts as a competitive antagonist at muscarinic receptors, with a notable preference for the M1 subtype.[3][4]

-

NMDA Receptor Antagonism: It blocks N-methyl-D-aspartate (NMDA) receptor-mediated currents, contributing to its anticonvulsant and neuroprotective properties.[5][6]

-

Modulation of GABAergic Transmission: It exhibits a dual effect on GABA-A receptors, facilitating inhibitory currents at lower concentrations.[5][6]

-

Sigma-1 Receptor Binding: It binds with high affinity to the sigma-1 receptor, although the direct contribution of this interaction to its primary anticonvulsant effects is debated.[2][7][8]

Detailed Mechanisms of Action

Caramiphen is a potent anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[4] This action is central to its use in conditions requiring a decrease in parasympathetic activity, such as Parkinson's disease.[1][2] Studies have demonstrated that Caramiphen exhibits significant selectivity for the M1 muscarinic receptor subtype over M2 and M3 subtypes.[3][4]

Quantitative Data: Muscarinic Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (M1 vs. M2) | Selectivity (M1 vs. M3) |

| Caramiphen | M1 | 1.2[3][4] | 27-fold[4] | 6-fold[4] |

| M2 | ~32.4 (Calculated) | |||

| M3 | ~7.2 (Calculated) | |||

| Iodocaramiphen | M1 | 2.1[4] | 59-fold[4] | 4-fold[4] |

| Nitrocaramiphen | M1 | 5.5[4] | 71-fold[4] | 10-fold[4] |

| Pirenzepine (Reference) | M1 | 5.2[4] | 51-fold[4] | N/A |

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors [4]

-

Objective: To determine the binding affinity (Ki) of Caramiphen and its analogues for M1, M2, and M3 muscarinic receptor subtypes.

-

Tissue Preparation:

-

M1 Receptors: Rat cerebral cortex was homogenized in a buffer solution.

-

M2 Receptors: Rat heart tissue was used.

-

M3 Receptors: Rat submaxillary gland tissue was used.

-

-

Radioligands:

-

M1: [³H]pirenzepine was used to selectively label M1 sites.

-

M2: --INVALID-LINK---quinuclidinyl benzilate was used to label M2 sites.

-

M3: [³H]N-methylscopolamine was used to label M3 sites.

-

-

Assay Procedure:

-

Tissue homogenates were incubated with the respective radioligand and varying concentrations of the test compound (e.g., Caramiphen).

-

The mixture was incubated to allow for competitive binding to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic M1 Receptor Antagonism

Caramiphen has been identified as an NMDA receptor antagonist.[9][10][11] This activity is crucial for its anticonvulsant and neuroprotective effects, particularly in scenarios of excessive glutamatergic activity, such as exposure to nerve agents like soman (B1219632).[5][6][12] Studies show that Caramiphen dose-dependently reduces NMDA-evoked postsynaptic currents without affecting AMPA-evoked currents, indicating a specific action on the NMDA receptor complex.[5]

Quantitative Data: Effect on NMDA-Evoked Currents

| Compound | Concentration | Effect on NMDA-Evoked Currents | IC50 |

| Caramiphen | 100 µM | Reduction[5] | 550 µM[5] |

| 300 µM | ~44% block[5] | ||

| 1 mM | Reduction[5] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording [5]

-

Objective: To measure the effect of Caramiphen on NMDA-, AMPA-, and GABA-evoked currents in neurons.

-

Preparation: Brain slices (e.g., from the rat basolateral amygdala, BLA) were prepared.

-

Recording:

-

Whole-cell voltage-clamp recordings were obtained from principal neurons in the BLA.

-

Agonists (NMDA, AMPA, or GABA) were applied locally via pressure application from a micropipette to evoke postsynaptic currents.

-

A baseline current response to the agonist was established.

-

The brain slice was then perfused with a solution containing Caramiphen at various concentrations (e.g., 100 µM, 300 µM, 1 mM).

-

The agonist was reapplied in the presence of Caramiphen, and the resulting current was recorded.

-

-

Data Analysis: The amplitude of the agonist-evoked current before and after Caramiphen application was compared to determine the percentage of block or facilitation. A dose-response curve was generated to calculate the IC50 value for the blocking effect on NMDA currents.

Experimental Workflow: Whole-Cell Recording

Caramiphen demonstrates a concentration-dependent, biphasic effect on GABA-A receptor-mediated currents. At lower concentrations (100 µM and 300 µM), it facilitates GABA-evoked currents, thereby enhancing inhibitory neurotransmission.[5][6] This facilitation may contribute significantly to its anticonvulsant properties. However, at a higher concentration (1 mM), Caramiphen depresses GABA-evoked currents.[5]

Quantitative Data: Effect on GABA-Evoked Currents

| Compound | Concentration | Effect on GABA-Evoked Currents |

| Caramiphen | 100 µM | Facilitation[5][6] |

| 300 µM | Facilitation[5][6] | |

| 1 mM | Depression[5][6] |

Caramiphen is also a high-affinity ligand for the sigma-1 receptor.[2][7] Initially, this interaction was hypothesized to be the primary mechanism for its anticonvulsant activity.[13] However, subsequent studies with Caramiphen analogs revealed a dissociation between sigma binding affinity and anticonvulsant potency, suggesting that interaction with sigma sites is not the sole or primary cause of this effect.[8]

Quantitative Data: Sigma-1 Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (IC50) |

| Caramiphen | Sigma-1 | 25 nM[2][7] |

Integrated Mechanism of Action

The therapeutic efficacy of Caramiphen, particularly its neuroprotective and anticonvulsant actions, is best understood as a result of its synergistic effects on multiple neurotransmitter systems. In an excitotoxic state (e.g., nerve agent exposure), excessive acetylcholine release leads to overstimulation of postsynaptic neurons. This, in turn, causes massive glutamate (B1630785) release, leading to NMDA receptor-mediated excitotoxicity and seizures. Caramiphen intervenes at multiple points in this pathological cascade.

Logical Diagram: Caramiphen's Multi-Target Neuroprotective Action

By simultaneously reducing cholinergic overstimulation (M1 antagonism), directly blocking glutamatergic excitotoxicity (NMDA antagonism), and enhancing synaptic inhibition (GABA facilitation), Caramiphen provides a robust defense against seizure activity and neuronal damage.[5][6][14]

Conclusion

Caramiphen Hydrochloride is a pharmacologically complex agent whose mechanism of action extends well beyond its classical designation as a simple anticholinergic drug. Its profile as a potent, M1-selective muscarinic antagonist is complemented by significant NMDA receptor antagonism and a beneficial modulatory effect on GABAergic inhibition. This multi-target engagement provides a synergistic basis for its observed anticonvulsant and neuroprotective efficacy. While its high affinity for sigma-1 receptors is established, the functional relevance of this interaction to its core therapeutic effects appears to be secondary. A thorough understanding of these interconnected mechanisms is critical for the rational development of new therapeutic strategies leveraging Caramiphen's unique pharmacological fingerprint.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Caramiphen - Wikipedia [en.wikipedia.org]

- 3. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caramiphen, iodocaramiphen and nitrocaramiphen are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. About: Caramiphen [dbpedia.org]

- 8. Anticonvulsant activity of caramiphen analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BioKB - CoOccurrence - caramiphen - NMDA receptor antagonist [biokb.lcsb.uni.lu]

- 11. Compound this compound - Chemdiv [chemdiv.com]

- 12. The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caramiphen: a non-opioid antitussive with potent anticonvulsant properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

Caramiphen Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caramiphen (B1668299) hydrochloride is a synthetically derived anticholinergic agent with a multifaceted pharmacological profile. Primarily recognized for its antitussive and anticonvulsant properties, its mechanism of action extends beyond simple muscarinic receptor antagonism. This document provides a detailed technical overview of the core pharmacology of Caramiphen hydrochloride, summarizing its interactions with key neurotransmitter systems, available quantitative data, and the experimental methodologies used to elucidate its effects. The complex interplay of its anticholinergic, antiglutamatergic, and GABAergic activities positions it as a compound of interest for various therapeutic applications, particularly in the realm of neuropharmacology.

Mechanism of Action

This compound exerts its pharmacological effects through modulation of several critical neurotransmitter receptor systems in the central nervous system (CNS). Its primary activities include antagonism of muscarinic acetylcholine (B1216132) receptors, blockade of N-methyl-D-aspartate (NMDA) receptors, and potentiation of gamma-aminobutyric acid (GABA) type A (GABA-A) receptor function.

Anticholinergic Activity

Caramiphen is a potent antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype.[1][2] This competitive antagonism at M1 receptors, which are highly expressed in the cerebral cortex and hippocampus, is believed to contribute to its central effects.[1] While its anticholinergic properties are significant, studies have shown that its anticonvulsant effects are not solely dependent on this mechanism.[3]

Antiglutamatergic Activity

A key aspect of Caramiphen's pharmacological profile is its activity as a non-competitive NMDA receptor antagonist.[4][5] It has been demonstrated to reduce NMDA-evoked postsynaptic currents in a dose-dependent manner without affecting AMPA receptor-mediated currents.[6][7] This antiglutamatergic action is crucial for its neuroprotective and anticonvulsant effects, particularly in scenarios of excessive glutamatergic neurotransmission, such as in the context of nerve agent exposure.[6][7][8]

GABAergic Modulation

Caramiphen exhibits a bidirectional modulatory effect on GABA-A receptors. At lower micromolar concentrations (100 µM and 300 µM), it facilitates GABA-evoked currents, suggesting a positive allosteric modulatory action that enhances inhibitory neurotransmission.[6][7] However, at higher concentrations (1 mM), it has been shown to depress these currents.[6][7] This facilitation of GABAergic inhibition at therapeutically relevant concentrations likely contributes significantly to its anticonvulsant properties.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its multi-target mechanism of action. These effects have been characterized in various preclinical models.

Receptor Binding Affinity

Radioligand binding assays have been employed to quantify the affinity of Caramiphen for various receptor subtypes. The data consistently demonstrate a high affinity for the M1 muscarinic receptor.

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference(s) |

| Muscarinic M1 | [³H]pirenzepine | Rat Cortex | 1.2 | [1][2] |

| Muscarinic M2 | --INVALID-LINK---quinuclidinyl benzilate | Rat Heart | 32.4 | [1] |

| Muscarinic M3 | [³H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 | [1] |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

In Vitro Electrophysiology

Whole-cell patch-clamp recordings have provided quantitative data on the functional effects of Caramiphen on ion channels.

| Receptor/Current | Cell Type | Caramiphen Concentration | Effect | Reference(s) |

| NMDA-evoked currents | BLA Principal Neurons | 100 µM | Significant reduction | [6][7] |

| NMDA-evoked currents | BLA Principal Neurons | 300 µM | ~44% block | [6] |

| NMDA-evoked currents | BLA Principal Neurons | 1 mM | Further reduction | [6][7] |

| GABA-evoked currents | BLA Principal Neurons | 100 µM | Facilitation | [6][7] |

| GABA-evoked currents | BLA Principal Neurons | 300 µM | Facilitation | [6][7] |

| GABA-evoked currents | BLA Principal Neurons | 1 mM | Depression | [6][7] |

| AMPA-evoked currents | BLA Principal Neurons | Not specified | No significant effect | [6][7] |

BLA: Basolateral Amygdala

In Vivo Preclinical Efficacy

Caramiphen has demonstrated potent anticonvulsant activity in preclinical models.

| Model | Species | Endpoint | ED₅₀ | Reference(s) |

| Maximal Electroshock (MES) | Rat | Blockade of tonic hindlimb extension | 3.1 mg/kg | [3] |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Pharmacokinetics (ADME)

Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are not extensively available in the public domain. Further studies are required to fully characterize its pharmacokinetic profile in different species, including humans.

Preclinical Toxicology

Comprehensive preclinical toxicology reports for this compound are not widely published. The available safety information from aggregated sources indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Further detailed studies on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity, are necessary for a complete safety assessment.

Clinical Studies

Information regarding extensive clinical trials on the safety and efficacy of this compound in humans is limited in publicly accessible databases. While it has been used as an antitussive, its broader clinical potential, particularly for its anticonvulsant and neuroprotective properties, has not been fully explored in large-scale clinical studies.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of this compound. For specific parameters, it is recommended to consult the original research articles.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of Caramiphen for muscarinic receptor subtypes.

-

Objective: To quantify the binding affinity of Caramiphen to specific muscarinic receptor subtypes.

-

Principle: This assay measures the ability of unlabeled Caramiphen to compete with a fixed concentration of a radiolabeled antagonist for binding to the receptor.

-

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from rat cortex for M1).

-

Radioligand (e.g., [³H]pirenzepine for M1).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

-

Instrumentation:

-

Microplate reader.

-

Cell harvester.

-

Liquid scintillation counter.

-

-

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist like atropine), and competition (radioligand + varying concentrations of Caramiphen).

-

Incubation: Add cell membranes, radioligand, and the respective competitor to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Caramiphen concentration to determine the IC₅₀ (the concentration of Caramiphen that inhibits 50% of radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

References

- 1. This compound | C18H28ClNO2 | CID 67173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activity of caramiphen analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of caramiphen and phencyclidine alone and in combination on behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Caramiphen: a non-opioid antitussive with potent anticonvulsant properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Caramiphen Hydrochloride: An In-Depth Technical Guide on its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride is a synthetic anticholinergic and antitussive agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and mechanism of action. It details the experimental protocols for evaluating its key pharmacological activities and presents available quantitative data on its receptor binding affinities. The document also includes visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its properties.

Introduction

Caramiphen, chemically known as 2-(diethylamino)ethyl 1-phenylcyclopentanecarboxylate, is a tertiary amine ester with significant anticholinergic (muscarinic antagonist) and antitussive properties. It has been utilized in the treatment of Parkinson's disease and as a cough suppressant.[1] Its hydrochloride salt is the commonly used pharmaceutical form. This guide explores the scientific journey of Caramiphen hydrochloride, from its origins to its characterization as a multi-target drug.

Discovery and Historical Development

While the precise date and individual discoverer of Caramiphen are not prominently documented in readily available literature, its development can be traced back to the mid-20th century. The synonym "Geigy 2747" strongly suggests its origin within the laboratories of J.R. Geigy A.G., a Swiss chemical company that later merged to form Ciba-Geigy and is now part of Novartis.[1]

The development of Caramiphen occurred during a period of intense research into synthetic anticholinergic agents for the treatment of Parkinson's disease, a field that had been dominated by belladonna alkaloids.[2] The goal was to create synthetic compounds with similar therapeutic effects but with a more favorable side-effect profile.

Caramiphen's utility as an antitussive was also recognized, leading to its inclusion in cough suppressant formulations.[1] This dual activity reflects its complex pharmacology, which extends beyond simple muscarinic receptor blockade.

Chemical Synthesis

The synthesis of this compound involves a two-step process: the preparation of the key intermediate, 1-phenylcyclopentanecarboxylic acid, followed by its esterification with 2-diethylaminoethanol and subsequent conversion to the hydrochloride salt.

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

A common method for the synthesis of this intermediate is the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), followed by hydrolysis of the resulting nitrile.

-

Step 1: Alkylation of Phenylacetonitrile: Phenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the reaction between the aqueous and organic phases.

-

Step 2: Hydrolysis: The resulting 1-phenylcyclopentanecarbonitrile (B1345207) is then hydrolyzed to 1-phenylcyclopentanecarboxylic acid, typically under acidic or basic conditions with heating.

Esterification and Salt Formation

The final step is the esterification of 1-phenylcyclopentanecarboxylic acid with 2-diethylaminoethanol. This is followed by treatment with hydrochloric acid to form the stable and water-soluble this compound salt.

-

Esterification: 1-phenylcyclopentanecarboxylic acid is reacted with 2-diethylaminoethyl chloride, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Alternatively, the carboxylic acid can be activated (e.g., by conversion to an acyl chloride) before reaction with 2-diethylaminoethanol.

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

Mechanism of Action and Pharmacological Properties

Caramiphen exhibits a complex mechanism of action, contributing to its diverse therapeutic effects. Its primary activities include anticholinergic, antitussive, and anticonvulsant effects.

Anticholinergic Activity

Caramiphen is a potent antagonist of muscarinic acetylcholine (B1216132) receptors.[3] By blocking these receptors, it reduces the effects of acetylcholine, a neurotransmitter involved in various bodily functions, including smooth muscle contraction and glandular secretions. This anticholinergic action is the basis for its use in Parkinson's disease, where it helps to alleviate symptoms such as tremor and rigidity by restoring the balance between acetylcholine and dopamine (B1211576) in the brain.

The signaling pathway below illustrates the antagonistic effect of Caramiphen on muscarinic receptors.

Antitussive Activity

Caramiphen's antitussive (cough-suppressing) effect is believed to be centrally mediated.[4] It is thought to act on the cough center in the brainstem to suppress the cough reflex. While its anticholinergic properties may contribute to this effect to some extent, its primary antitussive action is considered distinct.

Anticonvulsant and Neuroprotective Properties

Research has demonstrated that Caramiphen possesses potent anticonvulsant properties.[5] This activity is not primarily linked to its anticholinergic effects. Instead, it is attributed to its actions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a positive modulator of GABAergic inhibition.[3] By blocking NMDA receptors and enhancing the effects of the inhibitory neurotransmitter GABA, Caramiphen can reduce neuronal excitability and suppress seizure activity. These properties also confer neuroprotective effects, particularly in the context of exposure to nerve agents like soman (B1219632).[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Tissue Source | Ki (nM) | Reference(s) |

| Muscarinic M1 | [3H]pirenzepine | Rat Cortex | 1.2 | [6][7] |

| Muscarinic M2 | --INVALID-LINK---quinuclidinyl benzilate | Rat Heart | 32.4 | [6][7] |

| Muscarinic M3 | [3H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 | [6] |

| Sigma-1 | IC50 = 25 | [1] |

Table 2: Anticonvulsant Activity

| Experimental Model | Species | ED50 | Reference(s) |

| Maximal Electroshock Test | Rat | Potent activity observed | [5] |

Note: Specific ED50 values for antitussive and pA2 values for anticholinergic activity are not consistently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This is a standard in vivo model for evaluating the efficacy of antitussive agents.

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

-

A baseline cough rate is established by exposing the animals to an aerosol of a tussive agent, most commonly citric acid (e.g., 0.3-0.6 M solution).[8][9][10][11][12]

-

The number of coughs is counted for a defined period during and after the exposure.

-

This compound or a vehicle control is administered (e.g., intraperitoneally or orally) at various doses.

-

After a set pretreatment time, the animals are re-challenged with the citric acid aerosol, and the number of coughs is again quantified.

-

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose of Caramiphen, and an ED50 value (the dose that produces 50% of the maximal effect) can be determined.

The workflow for this experimental protocol is illustrated below.

In Vivo Anticholinergic Activity: Inhibition of Physostigmine-Induced Effects

This assay assesses the central and peripheral anticholinergic activity of a compound by measuring its ability to counteract the effects of a cholinesterase inhibitor, physostigmine (B191203).

-

Animals: Mice are commonly used for this assay.

-

Procedure:

-

Groups of mice are pretreated with various doses of this compound or a vehicle control.

-

After a specified time, a lethal dose of physostigmine is administered. Physostigmine increases acetylcholine levels, leading to toxic cholinergic effects.

-

The ability of Caramiphen to protect the animals from the lethal effects of physostigmine is observed and quantified.

-

-

Data Analysis: The dose of Caramiphen that protects 50% of the animals from physostigmine-induced lethality (PD50) can be determined. This provides a measure of its in vivo anticholinergic potency.

Conclusion

This compound is a pharmacologically complex drug with a rich history rooted in the mid-20th-century search for synthetic alternatives to natural alkaloids for the treatment of Parkinson's disease. Its dual utility as an anticholinergic and a centrally acting antitussive, coupled with its more recently understood anticonvulsant and neuroprotective properties mediated through NMDA receptor antagonism and GABAergic modulation, make it a compound of significant scientific interest. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological profile, offering valuable information for researchers and professionals in the field of drug development. Further investigation into its multifaceted mechanism of action may reveal new therapeutic potentials for this established molecule.

References

- 1. This compound | C18H28ClNO2 | CID 67173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0108218A2 - Constant release rate solid oral dosage formulation of pharmaceutical compounds having a high degree of water solubility - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Caramiphen, iodocaramiphen and nitrocaramiphen are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models of cough: literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig. - OAK Open Access Archive [oak.novartis.com]

- 10. Mast cells in citric acid-induced cough of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

Caramiphen Hydrochloride: An In-Depth Technical Guide on its Anticholinergic and Antimuscarinic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride is a synthetic anticholinergic and antimuscarinic agent with a history of use in treating Parkinson's disease and as a cough suppressant.[1] This technical guide provides a comprehensive overview of its core pharmacological properties, focusing on its mechanism of action at muscarinic acetylcholine (B1216132) receptors. This document details its receptor binding affinities, explores the experimental protocols used to elucidate its activity, and visualizes the key signaling pathways involved. The information presented is intended to support further research and drug development efforts centered on this and related compounds.

Introduction

Caramiphen, as an anticholinergic agent, functions by competitively antagonizing the action of acetylcholine at muscarinic receptors.[2][3] This antagonism underlies its therapeutic effects and its side-effect profile, which includes common anticholinergic symptoms like nausea, dizziness, and drowsiness.[1] Beyond its well-established antimuscarinic activity, caramiphen has also been shown to interact with other neurotransmitter systems, notably exhibiting antagonism at NMDA receptors and modulation of GABAergic transmission.[4][5] This multifaceted pharmacological profile suggests potential for broader therapeutic applications and warrants a detailed examination of its molecular interactions.

Chemical and Physical Properties

Caramiphen hydrochloride is the hydrochloride salt of caramiphen. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | [6] |

| Chemical Formula | C₁₈H₂₈ClNO₂ | [6] |

| Molecular Weight | 325.88 g/mol | [7] |

| CAS Number | 125-85-9 | [2][6] |

| PubChem CID | 67173 | [6] |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in water (≥5 mg/mL) and DMSO | [2][8] |

| SMILES | CCN(CC)CCOC(=O)C1(CCCC1)c2ccccc2.Cl | [2][7] |

| InChI Key | MUPNXGNOIBYHSG-UHFFFAOYSA-N | [7] |

Mechanism of Action: Anticholinergic and Antimuscarinic Effects

Caramiphen's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. It displays a notable selectivity for the M1 muscarinic receptor subtype, which is predominantly found in the central nervous system and exocrine glands.

Muscarinic Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of caramiphen for different muscarinic receptor subtypes. The inhibitory constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

| Receptor Subtype | Radioligand Used | Tissue Source | Caramiphen Kᵢ (nM) | Reference(s) |

| M1 | [³H]pirenzepine | Rat Cortex | 1.2 | [3] |

| M2 | --INVALID-LINK---quinuclidinyl benzilate | Rat Heart | 32.4 | [3] |

| M3 | [³H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 | [3] |

These data demonstrate that caramiphen has a 27-fold greater preference for the M1 receptor over the M2 receptor and a 6-fold greater preference for the M1 receptor over the M3 receptor.[3] This M1 selectivity is a key feature of its pharmacological profile.

Signaling Pathways

Activation of the M1 muscarinic receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Caramiphen, as an antagonist, blocks the initiation of this pathway by preventing acetylcholine from binding to the M1 receptor.

Other Pharmacological Activities

NMDA Receptor Antagonism

Caramiphen has been shown to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] This action is thought to contribute to its anticonvulsant properties. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺, a critical step in synaptic plasticity and excitotoxicity.

GABA Receptor Modulation

Studies have indicated that caramiphen can modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4] At lower concentrations, it appears to facilitate GABAergic inhibitory currents, while at higher concentrations, it may have an inhibitory effect.[4] This bimodal action suggests a complex interaction with the GABA-A receptor complex.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of 1-phenylcyclopentanecarboxylic acid with 2-diethylaminoethanol to form the caramiphen free base, followed by conversion to its hydrochloride salt.

Step 1: Esterification to Caramiphen Free Base

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1-phenylcyclopentanecarboxylic acid, a molar excess of 2-diethylaminoethanol, and an appropriate solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude caramiphen free base as an oil.

Step 2: Conversion to this compound

-

Dissolve the crude caramiphen free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl) or bubble anhydrous HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold anhydrous solvent to remove any unreacted starting materials or impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Muscarinic Receptor Radioligand Binding Assay (Competitive)

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of caramiphen for muscarinic receptor subtypes.

Materials:

-

Receptor source: Homogenized tissue membranes from rat cortex (for M1), heart (for M2), or submaxillary gland (for M3).

-

Radioligand: [³H]pirenzepine (for M1), --INVALID-LINK---quinuclidinyl benzilate (for M2), or [³H]N-methylscopolamine (for M3) at a concentration close to its Kd value.

-

Test compound: this compound at a range of concentrations.

-

Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize the appropriate tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of caramiphen that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol provides a general framework for assessing the antagonistic effect of caramiphen on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

-

Cultured neurons or cells expressing NMDA receptors.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

-

Internal solution for the patch pipette (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2).

-

NMDA and glycine (co-agonist).

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Whole-Cell Configuration:

-

Approach a cell with a glass micropipette filled with the internal solution.

-

Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.

-

-

Drug Application:

-

After establishing a stable baseline NMDA-evoked current, co-apply this compound with the NMDA/glycine solution.

-

Record the current in the presence of different concentrations of caramiphen to assess its inhibitory effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of caramiphen.

-

Plot the percentage of inhibition of the current against the logarithm of the caramiphen concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ for NMDA receptor antagonism.

-

Structure-Activity Relationships (SAR)

Studies on para-substituted analogs of caramiphen have provided insights into the structure-activity relationships for M1 muscarinic receptor selectivity. It has been observed that compounds with electron-withdrawing substituents at the para position of the phenyl ring exhibit M1 selectivity, whereas those with electron-donating groups are nonselective.[9] For instance, nitro- and iodocaramiphen derivatives show enhanced selectivity for the M1 receptor over the M2 receptor.[9] This suggests that the electronic properties of the phenyl ring play a crucial role in determining the affinity and selectivity of caramiphen analogs for muscarinic receptor subtypes.

Conclusion

This compound is a well-characterized anticholinergic and antimuscarinic agent with a clear preference for the M1 muscarinic receptor subtype. Its pharmacological profile is further distinguished by its interactions with NMDA and GABA receptors, which likely contribute to its diverse therapeutic and side-effect profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation into the structure-activity relationships and the molecular details of its interactions with various receptors will be instrumental in the design of more selective and efficacious therapeutic agents targeting the cholinergic and other neurotransmitter systems.

References

- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. US3527792A - Process for preparing dicyclomine hydrochloride - Google Patents [patents.google.com]

- 4. CN105622384A - Synthesizing method of pentoxyverine drug intermediate 1-phenylcyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 6. DE3213255A1 - Process for the preparation of dicyclomine hydrochloride - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. theswissbay.ch [theswissbay.ch]

- 9. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Caramiphen Hydrochloride: A Technical Guide to its NMDA Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride, a compound historically recognized for its muscarinic antagonist and antitussive properties, has garnered significant interest for its neuroprotective potential stemming from its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the NMDA receptor antagonist characteristics of Caramiphen hydrochloride. It consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of therapeutic development. This compound, in addition to its anticholinergic activity, exhibits significant NMDA receptor-blocking properties, contributing to its anticonvulsant and neuroprotective effects.[1][2] This guide delves into the specifics of Caramiphen's interaction with the NMDA receptor.

Quantitative Data on NMDA Receptor Antagonism

The antagonist activity of this compound at the NMDA receptor has been quantified using electrophysiological techniques. The following table summarizes the available data.

| Parameter | Value | Method | Tissue/Cell Type | Reference |

| IC50 | 550 µM | Whole-Cell Patch Clamp | Rat Basolateral Amygdala (BLA) Principal Neurons | [1] |

Mechanism of Action

This compound functions as a non-competitive antagonist of the NMDA receptor. This mechanism involves the direct blockade of the ion channel pore, thereby preventing the influx of Ca2+ and Na+ that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). Evidence suggests that Caramiphen may interact with the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor complex.[1]

The antagonism is dose-dependent, with increasing concentrations of Caramiphen leading to a greater reduction in NMDA-evoked currents.[2] Studies have shown that Caramiphen reduces postsynaptic currents evoked by NMDA application in a dose-dependent manner, while having no significant effect on AMPA receptor-mediated currents.[2] This selectivity for the NMDA receptor is a key aspect of its pharmacological profile.

Signaling Pathways

The blockade of NMDA receptors by this compound is expected to modulate several downstream signaling pathways implicated in both neuronal survival and excitotoxicity.

Overactivation of NMDA receptors leads to excessive Ca2+ influx, which in turn activates downstream enzymes such as calpains.[3][4] Calpain activation can trigger apoptotic and necrotic cell death pathways.[3] Conversely, physiological NMDA receptor activity is linked to the activation of transcription factors like cAMP response element-binding protein (CREB), which promotes the expression of pro-survival genes.[5][6] By blocking excessive Ca2+ influx, this compound is hypothesized to mitigate the activation of neurotoxic pathways like calpain activation, thereby exerting its neuroprotective effects. The impact of Caramiphen on pro-survival pathways like CREB phosphorylation requires further investigation.

Experimental Protocols

The characterization of this compound's NMDA receptor antagonist properties relies on established in vitro techniques, primarily radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Rat brain cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.[7]

-

The membrane pellet is washed and resuspended in a fresh buffer, and the protein concentration is determined.[7]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]TCP or [3H]MK-801), and varying concentrations of this compound.[7]

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor like PCP) are included.[7]

-

The plate is incubated at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[7]

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.[7]

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[7]

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[7]

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single neuron, providing functional data on the effect of a compound on receptor-mediated currents.

Detailed Methodology:

-

Slice Preparation:

-

Acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., basolateral amygdala) are prepared from rodents.[2]

-

Slices are maintained in an artificial cerebrospinal fluid (aCSF) continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[8]

-

-

Recording:

-

A single neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is carefully positioned to form a high-resistance seal (gigaohm seal) with the cell membrane.[8]

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and measurement of the resulting currents.[8][9]

-

-

Experimental Procedure:

-

The neuron is voltage-clamped at a holding potential (e.g., -70 mV).[2]

-

NMDA receptor-mediated currents are evoked by brief local application ("puff") of NMDA onto the neuron. To isolate NMDA currents, other ion channels are often blocked pharmacologically (e.g., AMPA and GABA receptors), and a low concentration of Mg2+ is used in the external solution to relieve the voltage-dependent block of the NMDA receptor.[2]

-

A baseline NMDA-evoked current is established.

-

The brain slice is then perfused with aCSF containing a specific concentration of this compound, and the NMDA-evoked current is measured again.[2]

-

This process is repeated for a range of Caramiphen concentrations to establish a dose-response relationship.[2]

-

-

Data Analysis:

-

The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of Caramiphen.

-

A dose-response curve is plotted, and the IC50 value is determined by fitting the data to a sigmoidal function.[1]

-

Neuroprotective Implications

The NMDA receptor antagonist properties of this compound are believed to be a key contributor to its observed neuroprotective effects.[1] In models of organophosphate nerve agent exposure, which can lead to status epilepticus and subsequent excitotoxic neuronal damage, Caramiphen has been shown to reduce neuronal loss and degeneration.[1][2] By blocking the excessive activation of NMDA receptors during such insults, Caramiphen likely mitigates the downstream cascade of excitotoxicity, including excessive calcium influx and activation of cell death pathways.

Conclusion

This compound is a multifaceted pharmacological agent with significant NMDA receptor antagonist properties. Its ability to block NMDA receptor-mediated currents in a dose-dependent manner underscores its potential as a neuroprotective agent in conditions characterized by excitotoxicity. While its potency as an NMDA receptor antagonist appears to be in the micromolar range, further studies, particularly radioligand binding assays to determine its Ki value and detailed investigations into its modulation of downstream signaling pathways, are warranted to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers pursuing further investigation into this promising compound.

References

- 1. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor mediates tau-induced neurotoxicity by calpain and ERK/MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. homepages.gac.edu [homepages.gac.edu]

Caramiphen Hydrochloride: A Technical Guide to its Neuroprotective Mechanisms and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen (B1668299) hydrochloride, a compound initially recognized for its anticholinergic and antitussive properties, has emerged as a significant agent in neuroprotection research. Its multifaceted mechanism of action, particularly its ability to modulate key neurotransmitter systems, positions it as a compelling candidate for therapeutic strategies against neuronal damage. This technical guide provides an in-depth overview of the core scientific findings related to Caramiphen's neuroprotective effects, with a focus on its application in preclinical research models of neurotoxicity.

Core Mechanisms of Neuroprotection

Caramiphen's neuroprotective effects are primarily attributed to its dual action on two critical neurotransmitter systems: the glutamatergic and GABAergic systems. It functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and a modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2]

NMDA Receptor Antagonism

Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. Caramiphen directly counteracts this excitotoxicity by blocking the NMDA receptor ion channel.[3] This antagonism has been demonstrated to be a key factor in its ability to protect neurons from damage induced by neurotoxic insults.[1]

GABAergic Modulation

The GABAergic system provides the primary inhibitory control in the central nervous system. Caramiphen enhances GABAergic inhibition, which helps to counterbalance the excessive neuronal excitation seen in conditions like status epilepticus.[1] Interestingly, its effect on GABAA receptors is bidirectional and dose-dependent. At lower concentrations, it facilitates GABA-evoked currents, thereby increasing inhibitory tone. However, at higher concentrations, it can have a depressive effect.[1][2]

Quantitative Data on Caramiphen's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Caramiphen.

Table 1: In Vitro Effects of Caramiphen on Neurotransmitter-Evoked Currents

| Receptor | Caramiphen Concentration | Effect on Evoked Currents | IC50 | Reference |

| NMDA | 100 µM | Reduction | 550 µM | [1] |

| 300 µM | Reduction | [1] | ||

| 1 mM | Reduction | [1] | ||

| GABAA | 100 µM | Facilitation | - | [1] |

| 300 µM | Facilitation | - | [1] | |

| 1 mM | Depression | - | [1] | |

| AMPA | Not specified | No effect | - | [1] |

Table 2: In Vivo Neuroprotective Efficacy of Caramiphen in Soman-Exposed Rats

| Treatment Group | Treatment Timing (post-soman) | Neuronal Loss in Basolateral Amygdala (BLA) | Neuroprotection in Hippocampus & Amygdala | Neuroprotection in Other Brain Regions (piriform cortex, entorhinal cortex, neocortex) | Reference |

| Soman (B1219632) only | - | ~20% loss | Significant degeneration | Significant degeneration | [1] |

| Soman + Caramiphen (100 mg/kg) | 30 min | Significantly reduced | Yes | Yes | [1] |

| Soman + Caramiphen (100 mg/kg) | 60 min | Significantly reduced | Yes | No significant reduction | [1] |

| Soman + Tezampanel (B115726) (10 mg/kg) + Caramiphen (50 mg/kg) | 60 min | No significant neuronal loss (up to 3 months) | Full neuroprotection | Full neuroprotection | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Caramiphen and a typical experimental workflow for evaluating its neuroprotective effects in a preclinical model.

Experimental Protocols

In Vivo Soman-Induced Neurotoxicity Model

-

Animal Model : Male Sprague-Dawley rats are commonly used.[1] For studies on developmental effects, 21-day-old rats can be utilized.[5]

-

Induction of Neurotoxicity : Soman is administered subcutaneously (s.c.) at a dose of 1.2 times the median lethal dose (LD50).[6] The onset of status epilepticus is monitored and confirmed.

-

Drug Administration : Caramiphen hydrochloride is dissolved in saline and administered intramuscularly (i.m.) at doses ranging from 20 to 100 mg/kg.[6] Treatment is typically initiated at specific time points (e.g., 30 or 60 minutes) after the onset of seizures.[1]

-

Behavioral Assessment : Seizure severity is scored using a standardized rating scale. For long-term studies, cognitive function can be assessed using the Morris water maze, and motor coordination can be evaluated with the rotarod test.[7][8]

-

Histological Analysis :

-

Tissue Preparation : 24 hours to several months after soman exposure, animals are euthanized, and brains are perfused and fixed.[1][4] Brains are then sectioned for staining.

-

FluoroJade-C Staining : This fluorescent dye is used to specifically label degenerating neurons.[9] Sections are incubated in a solution containing FluoroJade-C, allowing for visualization of neuronal damage.[10]

-